(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone
Description
(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone is a synthetic organic compound featuring a piperidine core substituted with a hydroxypiperidino group, a (4-methoxyphenyl)sulfanyl-methyl moiety, and a 4-chlorophenyl methanone group. The hydroxyl and sulfanyl groups may confer unique solubility, reactivity, and binding properties compared to simpler analogs .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-hydroxy-4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-25-17-6-8-18(9-7-17)26-14-20(24)10-12-22(13-11-20)19(23)15-2-4-16(21)5-3-15/h2-9,24H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXNJCSACGNOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2(CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidino structure. One common approach is the reaction of 4-chlorobenzaldehyde with 4-hydroxypiperidine under acidic conditions to form an intermediate. This intermediate is then further reacted with 4-methoxythiophenol to introduce the sulfanyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chlorophenyl group can be reduced to form an aniline derivative.
Substitution: : The sulfanyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-chlorophenyl-4-hydroxy-4-(methoxyphenylsulfanyl)methylpiperidinone .
Reduction: : Production of 4-chloroaniline derivatives .
Substitution: : Generation of halogenated or alkylated derivatives .
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11)
- Key Features : Replaces the hydroxy and sulfanyl groups with a pyrimidin-2-yl substituent.
- Physical Properties :
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
- Key Features : Substitutes the piperidine ring with a tetrahydrofuran (THF) moiety.
- Physical Properties :
Hydroxypiperidine Derivatives
(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 96403-91-7)
- Key Features: Cyclopropyl methanone replaces the sulfanyl-methyl group.
- Molecular Formula: C21H22ClNO2 .
- Functional Impact : The cyclopropyl group adds steric hindrance, which may improve metabolic stability but reduce conformational flexibility compared to the sulfanyl-methyl group .
Sulfur-Containing Analogs
(4-Chlorophenyl)[4-[(4-methylphenyl)sulfonyl]phenyl]methanone (CAS 113823-54-4)
- Key Features : Sulfonyl (-SO2-) group replaces the sulfanyl (-S-) moiety.
- Functional Impact : The sulfonyl group is strongly electron-withdrawing, enhancing stability but reducing nucleophilic reactivity compared to the sulfanyl group in the target compound .
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- Key Features: Butanone chain replaces the methanone group.
- Functional Impact : The extended aliphatic chain may increase lipophilicity and alter pharmacokinetic profiles, while the fluorine substituent enhances electron-withdrawing effects .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : highlights palladium-catalyzed coupling methods for analogous compounds, suggesting feasible synthesis routes for the target compound .
- Crystal Packing: The hydroxyl group in (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone facilitates hydrogen-bonded networks, as shown in its co-crystal structure . This property may enhance crystalline stability and bioavailability.
- Metabolic Considerations : The sulfanyl group in the target compound is prone to oxidation (e.g., to sulfoxides), a pathway less likely in sulfonyl-containing analogs .
Biological Activity
The compound (4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone , a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound is represented by the formula:
This structure features a piperidine ring, a chlorophenyl group, and a methoxyphenylsulfanyl moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxic effects against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These results indicate that the compound exhibits potent anticancer properties, making it a candidate for further development in cancer therapy.
The mechanism underlying the anticancer activity involves apoptosis induction and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways .
Enzyme Inhibition
In addition to its anticancer activity, the compound has been investigated for its enzyme inhibitory properties. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate |
| Urease | Significant |
These findings highlight the versatility of this compound in targeting multiple biological pathways.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant antibacterial activity that supports its potential use in treating infections .
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted on multiple cancer cell lines demonstrated that the compound effectively inhibited tumor growth in vitro. The most sensitive response was observed in leukemia and melanoma cell lines, with growth percentages significantly reduced compared to control groups . -
Antimicrobial Efficacy :
Another investigation focused on the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
